Flufiprole
Overview
Description
Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of Flufiprole is C16H10Cl2F6N4OS .
Synthesis Analysis
The synthesis of Flufiprole involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of Flufiprole were conducted both in vitro and in vivo .
Molecular Structure Analysis
The molecular weight of Flufiprole is 491.24 . The structure of Flufiprole includes a phenylpyrazole group, which is crucial for its insecticidal activity .
Chemical Reactions Analysis
Flufiprole undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .
Physical And Chemical Properties Analysis
Flufiprole is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .
Scientific Research Applications
Accumulation and Metabolism in Aquatic Organisms
Flufiprole, an insecticide used in rice fields, can accumulate in aquatic organisms like loach (Misgurnus anguillicaudatus). It metabolizes into various compounds, including flufiprole sulfone, fipronil, and flufiprole amide. The metabolism of flufiprole in loach shows enantioselectivity, meaning different molecular forms of flufiprole behave differently in the organism. This accumulation and metabolism pattern is crucial for understanding the environmental impact of flufiprole and its safety for aquatic ecosystems (Gao et al., 2019).
Effects on Non-Target Aquatic Organisms
Flufiprole's impact extends to non-target organisms in rice fields, like pond loach, Prussian carp, black-spotted frog, and water flea. Studies on the toxicity of flufiprole and its metabolites reveal significant risks. These findings indicate the need for careful consideration of flufiprole's use in environments with diverse aquatic life (Gao et al., 2020).
Environmental Behavior and Impact on Ecosystems
Research on simulated ecosystems, including paddy fields and fish-ponds, has highlighted that a substantial portion of flufiprole adheres to plants and enters water bodies. The study showed shrimps to be more sensitive to flufiprole compared to fish and crabs, suggesting potential risks in shrimp farming in paddy fields (Zheng-jun, 2013).
Residue Studies in Agriculture
Studies on flufiprole residues in cabbage and soil have been conducted to assess its safety for use in agriculture. These studies help establish safe application practices and determine the appropriate pre-harvest intervals to ensure the safety of produce for consumption (Tian-xing, 2011).
Enantioselective Metabolism in Liver Microsomes
The enantioselective metabolism of flufiprole in rat and human liver microsomes has been investigated. This research helps in understanding how different molecular forms of flufiprole are processed in the liver, which is crucial for assessing its safety and potential effects on human health (Lin et al., 2016).
Enantioselective Bioactivity and Toxicity
Research has also explored the stereoselectivity of flufiprole enantiomers in terms of bioactivity and toxicity. This includes their effects on insects and non-target organisms, as well as their degradation in various vegetables. Such studies are important for understanding the broader environmental and health implications of flufiprole use (Tian et al., 2016).
Future Directions
properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHXBNMBZJPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flufiprole | |
CAS RN |
704886-18-0 | |
Record name | Flufiprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUFIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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